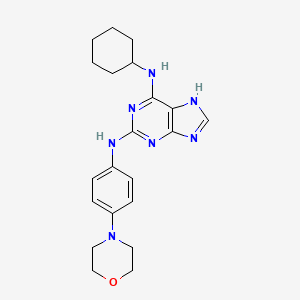

Reversine

Description

Properties

IUPAC Name |

6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLJHSQHILSNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041113 | |

| Record name | Reversine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656820-32-5 | |

| Record name | Reversine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656820-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reversine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656820325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reversine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reversine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reversine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REVERSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z499CLJ023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reversine: A Technical Guide to its Discovery, Synthesis, and Application

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Introduction: Reversine, a 2,6-disubstituted purine (B94841) derivative, has emerged as a fascinating small molecule with a dual capacity to influence cell fate and inhibit cancer cell proliferation. Initially identified for its remarkable ability to induce dedifferentiation of lineage-committed cells, it has since been characterized as a potent inhibitor of key mitotic kinases. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery of a Dual-Action Molecule

This compound, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first reported in 2004 by the research group of Peter G. Schultz.[1][2] Their work, published in the Journal of the American Chemical Society, described the discovery of this small molecule through a high-throughput screen of combinatorial libraries. The primary goal of this screen was to identify compounds capable of inducing the dedifferentiation of murine C2C12 myoblasts, a cell line committed to the myogenic lineage.[1][2]

The discovery was significant as it presented a chemical tool to potentially reverse the differentiated state of cells, opening new avenues for regenerative medicine.[1] Subsequent studies confirmed that this compound-treated C2C12 cells could be redifferentiated into other cell types, such as osteoblasts and adipocytes, demonstrating a gain of multipotency.[3] Further research has revealed that this compound's biological effects are largely attributed to its inhibitory activity against several key protein kinases, particularly Aurora kinases and Monopolar spindle 1 (Mps1), which are crucial regulators of mitosis.[1][4][5][6] This kinase inhibitory profile also underpins its potential as an anti-cancer agent.[4][7][8]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a two-step process starting from the commercially available 2,6-dichloropurine (B15474). The methodology relies on sequential nucleophilic aromatic substitution reactions at the C6 and C2 positions of the purine ring.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-cyclohexylamino-2-chloro-purine

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine (1 equivalent) in n-pentanol.

-

Addition of Reagent: Add cyclohexylamine (B46788) (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 70°C for 4 hours under a nitrogen atmosphere.

-

Work-up and Purification: After cooling, the reaction mixture is typically purified by column chromatography on silica (B1680970) gel to isolate the monosubstituted product, 6-cyclohexylamino-2-chloro-purine.

Step 2: Synthesis of this compound (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine)

-

Reaction Setup: Dissolve the 6-cyclohexylamino-2-chloro-purine (1 equivalent) obtained from Step 1 in dry n-butanol.

-

Addition of Reagent: Add 4-morpholinoaniline (B114313) (2.5 equivalents) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl, 1-3 drops) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 120°C for 14 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Note: While a specific yield was not detailed in the initial publication, syntheses of analogous 2,6-disubstituted purines report yields ranging from fair to excellent (40-90%). Purity is typically assessed by NMR and mass spectrometry.

Quantitative Biological Activity

This compound's biological effects are concentration-dependent and vary across different cell types and kinase targets. The following tables summarize key quantitative data on its activity.

Table 1: Inhibitory Activity of this compound against Protein Kinases

| Kinase Target | IC50 (nM) | Assay Conditions |

| Aurora A | 150 - 400 | In vitro kinase assay |

| Aurora B | 98.5 - 500 | In vitro kinase assay |

| Aurora C | 400 | In vitro kinase assay |

| Mps1 (TTK) | 3 | In vitro kinase assay |

| MEK1 | >1500 | In vitro kinase assay |

| Muscle Myosin | 350 | In vitro kinase assay |

Data compiled from multiple sources.[1][6][7][8][9]

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| HOG | Glioma | <0.4 |

| T98G | Glioma | 3.6 |

| U251MG | Glioma | 7.5 |

| KKU-100 | Cholangiocarcinoma | ~1-10 |

| KKU-213A | Cholangiocarcinoma | ~1-10 |

| KKU-213B | Cholangiocarcinoma | ~1-10 |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Dose-dependent reduction in viability |

| Namalwa | Burkitt's Lymphoma | Dose-dependent reduction in viability |

| SW480 | Colorectal Cancer | Dose-dependent cytotoxic activity |

| HCT-116 | Colorectal Cancer | Dose-dependent cytotoxic activity |

| HeLa | Cervical Cancer | Dose-dependent growth inhibition |

| U14 | Cervical Cancer | Dose-dependent growth inhibition |

Data compiled from multiple sources.[4][5][10][11][12]

Key Signaling Pathways and Experimental Workflows

This compound primarily exerts its effects by inhibiting the kinase activity of Aurora kinases and Mps1, leading to defects in mitosis and ultimately cell cycle arrest or apoptosis in cancer cells.

Aurora Kinase Signaling Pathway Inhibition

Aurora kinases (A, B, and C) are critical regulators of mitosis, involved in centrosome separation, chromosome alignment, and cytokinesis.[13] this compound, as an ATP-competitive inhibitor, blocks the phosphorylation of downstream targets of Aurora kinases.[7][14] For instance, inhibition of Aurora B leads to a failure in the phosphorylation of histone H3 at Serine 10, a key event for chromosome condensation and segregation.[1][14] This disruption of the Aurora kinase signaling cascade leads to mitotic catastrophe, characterized by the formation of polyploid cells and subsequent apoptosis.[4][14]

Caption: Inhibition of the Aurora B kinase pathway by this compound.

Mps1 Kinase Signaling Pathway Inhibition

Mps1 (Monopolar spindle 1), also known as TTK, is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[2][15] this compound is a potent inhibitor of Mps1.[2][5][6] Inhibition of Mps1 by this compound leads to the premature silencing of the SAC, even in the presence of unattached kinetochores.[2][6] This results in chromosome missegregation, aneuploidy, and ultimately, cell death.[2]

Caption: Inhibition of the Mps1-mediated spindle assembly checkpoint by this compound.

Experimental Workflow: C2C12 Cell Dedifferentiation Assay

This workflow outlines the key steps to assess the dedifferentiation potential of this compound on C2C12 myoblasts.

Caption: Experimental workflow for assessing this compound-induced cell dedifferentiation.

Detailed Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Conclusion and Future Directions

This compound stands as a testament to the power of small molecules in dissecting and manipulating complex biological processes. Its journey from a cell fate modulator to a potential anti-cancer therapeutic highlights the interconnectedness of cellular signaling pathways. For researchers, this compound offers a valuable tool to probe the mechanisms of cell plasticity and mitotic regulation. For drug development professionals, it represents a promising scaffold for the design of novel kinase inhibitors with therapeutic potential in oncology and regenerative medicine. Future research will likely focus on optimizing its potency and selectivity, elucidating its full range of cellular targets, and exploring its efficacy in preclinical and clinical settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. rupress.org [rupress.org]

- 3. pnas.org [pnas.org]

- 4. Targeting glioma cells by antineoplastic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pazopanib.net [pazopanib.net]

- 10. Synergistic antitumor activity of this compound combined with aspirin in cervical carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound exerts cytotoxic effects through multiple cell death mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Reversine in Cell Dedifferentiation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reversine, a 2,6-disubstituted purine (B94841) derivative, has been identified as a potent small molecule capable of inducing the dedifferentiation of various lineage-committed somatic cells into a more primitive, multipotent progenitor state.[1][2][3] This remarkable ability has positioned this compound as a valuable tool in regenerative medicine and cellular reprogramming research. Its mechanism of action is primarily centered on the inhibition of key protein kinases, most notably Aurora B Kinase and Mitogen-activated protein kinase kinase 1 (MEK1).[1] This inhibition triggers a cascade of downstream cellular events, including profound cell cycle alterations, epigenetic remodeling, and the re-expression of pluripotency-associated genes, collectively driving the cell towards a less differentiated phenotype. This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, quantitative effects, and experimental protocols associated with this compound-induced dedifferentiation.

Core Mechanism of Action: Dual Kinase Inhibition

This compound's capacity to induce cellular dedifferentiation stems from its function as a multi-kinase inhibitor. While it affects several kinases, its primary and most well-characterized targets are Aurora Kinase B (AURKB) and MEK1, a key component of the ERK/MAPK signaling pathway.[1][4]

-

Aurora Kinase Inhibition: this compound is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C.[5][6] Aurora kinases are critical serine/threonine kinases that regulate multiple stages of mitosis, including centrosome duplication, chromosome segregation, and cytokinesis.[5][6] Inhibition of Aurora B, in particular, leads to a failure in cytokinesis, the final stage of cell division.[7] This disruption causes cells to exit mitosis without dividing, resulting in the formation of polyploid cells (cells with more than two sets of chromosomes) and arrest in the G2/M phase of the cell cycle.[1][3][8] This profound disruption of the cell cycle is a critical initiating event in the dedifferentiation process.[1]

-

MEK1/ERK Pathway Inhibition: this compound also inhibits MEK1, which in turn prevents the phosphorylation and activation of its downstream target, ERK (extracellular signal-regulated kinase).[1][9] The MEK/ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation.[1] By blocking this pathway, this compound helps to dismantle the established gene expression programs that maintain a cell's differentiated state, making it more susceptible to reprogramming cues.[1][4]

Signaling Pathways and Molecular Events

The dual inhibition of Aurora B and MEK1 by this compound initiates a complex interplay of signaling and molecular events that culminate in dedifferentiation.

Disruption of Cell Cycle and Cytokinesis

As detailed above, the most immediate and striking effect of this compound is the inhibition of Aurora B kinase. This leads to a failure of cytokinesis and subsequent G2/M cell cycle arrest.[1][8] This state of cellular crisis is thought to be a prerequisite for erasing the epigenetic memory of the differentiated cell, thereby increasing its plasticity.

Caption: Core mechanism of this compound-induced dedifferentiation.

Epigenetic Reprogramming

Dedifferentiation requires extensive reorganization of the cell's epigenetic landscape to silence differentiation-specific genes and reactivate pluripotency-associated genes. This compound facilitates this through several mechanisms:

-

Histone Modifications: Treatment with this compound is associated with significant changes in histone modifications. Studies have shown it leads to increased histone H3 acetylation and decreased H3K9 methylation.[1] These changes create a more "open" chromatin structure, making genes that were previously silenced accessible to the transcriptional machinery.[1]

-

miRNA Regulation: this compound has been shown to epigenetically silence the expression of muscle-specific microRNAs, such as miR-133a.[10] It achieves this by decreasing active histone modifications on the miR-133a promoter.[10] Since miR-133a promotes myogenesis, its suppression is a key step in allowing myoblasts to dedifferentiate.[10]

Re-expression of Pluripotency Markers

A hallmark of successful dedifferentiation is the re-expression of genes associated with pluripotency. Treatment with this compound has been shown to significantly increase the expression of Oct4, a master regulator of pluripotency, in various cell types, including bovine and sheep fibroblasts.[1][3][8] This reactivation of key developmental genes is a crucial step in reverting the cell to a progenitor-like state.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding this compound's activity from various experimental studies.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound Against Target Kinases

| Kinase Target | IC₅₀ Value | Assay Condition | Reference(s) |

| Aurora Kinase A | 150 - 400 nM | In vitro kinase assay | [5][6][11] |

| Aurora Kinase B | 500 nM | In vitro kinase assay | [1][5][6][11] |

| Aurora Kinase C | 400 nM | In vitro kinase assay | [5][6][11] |

| MEK1 | >1.5 µM | In vitro kinase assay | [1][5] |

| Muscle Myosin | 350 nM | In vitro kinase assay | [5] |

Table 2: Effective Concentrations and Conditions for Dedifferentiation

| Cell Type | This compound Concentration | Treatment Duration | Key Outcome | Reference(s) |

| C2C12 Murine Myoblasts | 20 nM | 48 hours | Gained multipotency | [4] |

| Bovine Fibroblasts | 5 µM | 4 days | Induction of multipotency, Oct4 expression | [1] |

| Sheep Fibroblasts | 5 µM | Not specified | Increased plasticity, Oct4 expression | [8] |

| Annulus Fibrosus Cells | 300 nM | 96 hours | Increased plasticity and differentiation potential | [12] |

Table 3: Cell Viability (IC₅₀) of this compound in Various Cancer Cell Lines (48-72h Treatment)

| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference(s) |

| MDA-MB-231 | Human Breast Cancer | 0.19 | [13] |

| MCF-7 | Human Breast Cancer | 0.22 | [13] |

| 4T1 | Mouse Breast Cancer | 0.13 | [13] |

| A549 | Human Lung Cancer | 4.0 | [14] |

| H1435 | Human Lung Cancer | 0.9 | [14] |

| HOG | Human Glioma | <0.4 | [15][16] |

| T98G | Human Glioma | 0.4 | [15][16] |

| U251MG | Human Glioma | 6.9 | [16] |

| KKU-213A/B | Cholangiocarcinoma | ~1-2 | [17] |

| AGS / NCI-N87 | Gastric Cancer | ~5-10 | [17] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involving this compound.

Protocol 1: Induction of Dedifferentiation in Fibroblasts

This protocol is adapted from studies on the dedifferentiation of fibroblasts.[16]

-

Cell Seeding: Plate fibroblasts (e.g., bovine or human dermal) at a density of 5 x 10⁴ cells per well in a 6-well plate using standard growth medium (e.g., DMEM with 10% FBS). Allow cells to adhere overnight.

-

This compound Treatment: Replace the growth medium with fresh medium containing 5 µM this compound (from a DMSO stock). Include a vehicle control (0.1% DMSO).

-

Culture Maintenance: Culture the cells for 4-7 days. Replace the this compound-containing medium every 48 hours. Monitor cells daily for morphological changes, such as increased size and a more flattened, adhesive appearance.[3]

-

Post-Treatment Analysis: After the treatment period, wash the cells three times with PBS to remove this compound. The cells are now considered "progenitor-like" and can be subjected to downstream analysis (e.g., RT-qPCR for pluripotency markers like Oct4) or directed differentiation protocols.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol is based on methods used to study this compound-induced cell cycle arrest.[17][18]

-

Cell Seeding and Treatment: Seed 2 x 10⁵ cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 0, 1, 2, 5 µM) for 24-48 hours.

-

Cell Fixation: Harvest cells by trypsinization, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours (or overnight at 4°C).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 10 µg/ml) and RNase A (0.1 mg/ml) in PBS.

-

Flow Cytometry: Incubate in the dark at room temperature for 30 minutes. Analyze the cell cycle distribution using a flow cytometer, acquiring at least 20,000 events per sample. Analyze data using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 3: Cell Viability (MTT) Assay

This protocol is adapted from methodologies for assessing this compound's effect on cell proliferation.[17]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/ml to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. This compound, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple functions of this compound on the biological characteristics of sheep fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces multipotency of lineage-committed cells through epigenetic silencing of miR-133a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound Enhances Generation of Progenitor-like Cells by Dedifferentiation of Annulus Fibrosus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relation of AURKB over-expression to low survival rate in BCRA and this compound-modulated aurora B kinase in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting glioma cells by antineoplastic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Unveiling the Molecular Landscape of Reversine Beyond Aurora Kinases

For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide to the Non-Aurora Kinase Molecular Targets of Reversine

Executive Summary

This compound, a 2,6-disubstituted purine (B94841) analog, was initially characterized by its remarkable ability to induce cellular dedifferentiation and as a potent inhibitor of Aurora kinases.[1][2] Its role in reversing the lineage commitment of cells, such as myoblasts, into multipotent progenitors has positioned it as a valuable tool in regenerative medicine.[1][3] Concurrently, its potent anti-proliferative effects, attributed to the inhibition of mitotic kinases, have driven its investigation as an anticancer agent.[1][3] While its interaction with Aurora kinases A and B is well-documented, a growing body of evidence reveals that the pharmacological profile of this compound is more complex.[4] This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond the Aurora kinase family, offering quantitative data, detailed experimental methodologies for target identification, and visualization of the associated signaling pathways. Understanding this polypharmacology is critical for elucidating its full mechanism of action and for the strategic design of future therapeutic applications.

Identified Molecular Targets Beyond Aurora Kinases

This compound exhibits a promiscuous binding profile, interacting with several other critical cellular proteins. These off-target interactions are crucial to its broader biological effects, including cell cycle modulation, apoptosis, and regulation of cellular plasticity.[5][6] The primary non-Aurora kinase targets identified to date include key enzymes in mitotic regulation, signal transduction, and cellular structure.

Monopolar Spindle 1 (MPS1) Kinase

MPS1 (also known as TTK) is a pivotal dual-specificity kinase and a central component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[7][8][9] this compound has been identified as a highly potent inhibitor of MPS1, in some cases demonstrating greater affinity for MPS1 than for Aurora B.[5][9][10] Inhibition of MPS1 by this compound disrupts the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe in cancer cells.[5][9]

Mitogen-activated Protein Kinase Kinase 1 (MEK1)

MEK1 is a key kinase in the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a pathway fundamental to regulating cellular proliferation, differentiation, and survival.[6][11] this compound directly inhibits MEK1, which is a critical component of its dedifferentiation activity.[11][12] By blocking the downstream phosphorylation of ERK1/2, this compound can suppress signals that maintain a differentiated cellular phenotype.[11][12]

A3 Adenosine (B11128) Receptor (A3AR)

Beyond kinases, this compound also functions as a potent antagonist of the human A3 adenosine receptor, a G protein-coupled receptor.[8][13][14] As an antagonist, it competitively inhibits the receptor, which can influence intracellular signaling cascades, such as those involving cAMP production.[13]

Other Identified Kinase Targets

Kinase profiling studies have revealed that this compound can inhibit other kinases, contributing to its complex pharmacological effects. These include:

-

Janus Kinase 2 (JAK2): A key mediator of cytokine signaling.[7]

-

Src Family Kinases: Involved in regulating cell growth and survival.[7]

-

Akt (Protein Kinase B): A central node in pathways controlling cell survival and metabolism.[7]

-

c-Jun N-terminal Kinases (JNK): A member of the MAPK family involved in stress responses and apoptosis.[15]

Non-Kinase Targets: Nonmuscle Myosin II (NMMII)

Affinity chromatography has identified nonmuscle myosin II as a direct target of this compound.[12][16][17] NMMII is an ATPase motor protein essential for cytokinesis, the final stage of cell division.[12][17] Inhibition of NMMII's ATPase activity contributes to the failures in cytokinesis and the formation of polyploid cells observed upon this compound treatment.[12]

Quantitative Data Summary: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its various molecular targets. This data allows for a quantitative comparison of its potency against different proteins.

| Target Protein Family | Specific Target | Parameter | Value (nM) | Notes | Reference(s) |

| Mitotic Kinases | MPS1 (full-length) | IC50 | 2.8 | 35-fold more selective for MPS1 over Aurora B in vitro. | [9] |

| MPS1 (kinase domain) | IC50 | 6 | [9] | ||

| Aurora Kinase A | IC50 | ~400 - 876 | ATP-competitive inhibitor. Value varies between studies. | [9][16][17][18] | |

| Aurora Kinase B | IC50 | ~98.5 - 500 | ATP-competitive inhibitor. Value varies between studies. | [9][16][17][18] | |

| Aurora Kinase C | IC50 | 400 | [13][16][18] | ||

| MAPK Pathway | MEK1 | IC50 | 8 | Determined by ERK2 phosphorylation assay. | [12] |

| MEK1 | IC50 | >1500 | Discrepancy in reported values may reflect different assay conditions. | [6] | |

| GPCRs | A3 Adenosine Receptor | Ki | 660 | Potent antagonist activity. | [8][13][14] |

| Motor Proteins | Nonmuscle Myosin II | - | - | Inhibits ATPase activity. Specific IC50 not detailed. | [12][17] |

Key Signaling Pathways and Mechanisms of Action

This compound's interaction with its non-Aurora kinase targets leads to the modulation of several critical signaling pathways.

Inhibition of the MEK/ERK Pathway

By targeting MEK1, this compound directly attenuates the MAPK signaling pathway. This inhibition is crucial for its ability to induce dedifferentiation by removing the pro-differentiation signals transmitted through ERK.[11]

Disruption of the Spindle Assembly Checkpoint via MPS1

This compound's potent inhibition of MPS1 directly compromises the spindle assembly checkpoint. This prevents the cell from arresting in mitosis to correct improper microtubule-kinetochore attachments, leading to aneuploidy and cell death.[9]

Experimental Protocols for Target Identification & Validation

The identification of this compound's molecular targets has relied on a combination of chemical biology, biochemical, and cellular assays.

Target Identification via Affinity Chromatography

This method was instrumental in identifying MEK1 and nonmuscle myosin II as direct binding partners of this compound.[12][19]

Methodology:

-

Probe Synthesis: A this compound derivative is synthesized with a linker at a position that does not disrupt its biological activity (e.g., the C6 position). This linker is then coupled to a solid support matrix, such as agarose (B213101) beads, creating the affinity matrix. A negative control matrix is also prepared using an inactive analog of this compound.[12][19]

-

Cell Lysate Preparation: Cells of interest (e.g., C2C12 myoblasts) are grown and harvested. A total cell lysate is prepared under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Pulldown: The cell lysate is incubated with both the this compound-affinity matrix and the negative control matrix. Proteins that specifically bind to this compound will be captured on the active matrix.

-

Washing: The matrices are washed extensively with buffer to remove non-specific and weakly bound proteins.

-

Elution: Specifically bound proteins are eluted from the matrix, typically by boiling in SDS-PAGE sample buffer or by competition with excess free this compound.

-

Protein Identification: Eluted proteins are separated by SDS-PAGE and visualized (e.g., by silver staining). Protein bands unique to the this compound-affinity matrix are excised and identified using mass spectrometry (LC-MS/MS).[12]

In Vitro Kinase Inhibition Assay

These assays are used to quantify the inhibitory potency (IC50) of this compound against purified kinases like MPS1 and MEK1.[9][12]

Methodology (Example: Radiometric Assay):

-

Reaction Setup: A reaction mixture is prepared in a microtiter plate containing purified active kinase (e.g., MPS1), a specific substrate (e.g., a peptide or protein like myelin basic protein), and a reaction buffer containing MgCl2.

-

Inhibitor Addition: Serial dilutions of this compound (or a vehicle control, e.g., DMSO) are added to the wells.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid).

-

Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter membrane. The phosphorylated substrate binds to the membrane, while the unreacted [γ-³²P]ATP is washed away.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

A3 Adenosine Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the A3AR.[13]

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells engineered to overexpress the human A3 adenosine receptor (e.g., CHO cells).

-

Assay Setup: In each tube, a constant amount of cell membrane suspension (e.g., 20 µg of protein) is incubated with a fixed concentration of a high-affinity radiolabeled A3AR ligand (e.g., [¹²⁵I]AB-MECA).

-

Competitive Binding: Increasing concentrations of unlabeled this compound are added to the tubes to compete with the radioligand for binding to the receptor.

-

Incubation: The mixture is incubated at room temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters, which trap the membranes.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a pharmacologically complex molecule with a range of molecular targets that extend well beyond the Aurora kinase family. Its potent inhibition of MPS1, MEK1, and the A3 adenosine receptor, alongside its interaction with other kinases and nonmuscle myosin II, collectively defines its diverse biological activities—from inducing cellular dedifferentiation to its potent anti-cancer effects.[5][9][11] The data and protocols presented in this guide underscore the importance of comprehensive target profiling in drug development. For researchers utilizing this compound as a chemical probe, acknowledging its polypharmacology is essential for the accurate interpretation of experimental results. Future research should focus on developing more selective this compound analogs to dissect the specific contribution of each target to its overall cellular effects. Such efforts will be invaluable for refining its potential applications in both regenerative medicine and oncology.

References

- 1. This compound: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. sinobiological.com [sinobiological.com]

- 15. Targeting glioma cells by antineoplastic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. This compound | Aurora Kinase inhibitor | Probechem Biochemicals [probechem.com]

- 19. This compound increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Reversine's Impact on Histone Modification and Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a small synthetic purine (B94841) derivative, is a potent inhibitor of Aurora kinases A and B, crucial regulators of mitosis.[1] While its role in inducing cellular dedifferentiation and promoting apoptosis in cancer cells is well-documented, the underlying epigenetic mechanisms are a subject of ongoing investigation.[2][3] This technical guide provides an in-depth analysis of this compound's effects on histone modification and chromatin remodeling. It consolidates current knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. This document serves as a comprehensive resource for researchers exploring the epigenetic landscape sculpted by this compound and for professionals in drug development targeting chromatin-modifying pathways.

Core Mechanism of Action: Aurora Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of Aurora kinases, with IC50 values of 400 nM for Aurora A and 500 nM for Aurora B.[4] Aurora kinases are serine/threonine kinases that play pivotal roles in cell cycle progression. Aurora B, a component of the chromosomal passenger complex, is directly responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph) during mitosis, a critical event for chromosome condensation and segregation.[1] By inhibiting Aurora B, this compound directly reduces levels of H3S10 phosphorylation, leading to defects in cytokinesis and the induction of polyploidy.[1]

Signaling Pathways and Chromatin Remodeling

This compound's influence on chromatin extends beyond the direct inhibition of H3S10 phosphorylation. It instigates a cascade of events that culminates in significant chromatin remodeling, impacting both active and repressive histone marks.

The this compound-Aurora Kinase-Histone H3 Axis

The most direct epigenetic consequence of this compound treatment is the inhibition of histone H3 phosphorylation. This pathway is a well-established mechanism of action for Aurora kinase inhibitors.

Indirect Regulation of Histone Modifications and Polycomb Repressive Complexes

Emerging evidence suggests that this compound indirectly modulates other histone marks, contributing to a broader chromatin remodeling landscape that favors a less differentiated state. This is, in part, mediated through the regulation of Polycomb group (PcG) proteins.

This compound treatment has been shown to enhance the expression of key components of the Polycomb Repressive Complexes (PRCs), namely Ezh2 (the catalytic subunit of PRC2) and PHC1 (a component of PRC1).[5] PRC2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. An increase in Ezh2 expression would predictably lead to elevated global or locus-specific H3K27me3 levels, thereby repressing lineage-specific gene expression and contributing to cellular dedifferentiation.

Furthermore, Aurora B kinase has been shown to regulate the activity of Ring1B, the E3 ubiquitin ligase component of PRC1, which mediates the monoubiquitination of histone H2A at lysine 119 (H2AK119ub).[6] By inhibiting Aurora B, this compound may alter PRC1 activity, further contributing to changes in the chromatin landscape.

Concurrently, this compound treatment has been observed to decrease active histone modifications at specific gene promoters, such as the trimethylation of H3K4 and H3K36, and the acetylation of H3K14 on the miR-133a promoter.[7] This suggests a multi-faceted mechanism where this compound not only promotes the establishment of repressive chromatin domains but also diminishes the maintenance of active chromatin marks.

Quantitative Data on Histone Modifications

While comprehensive, genome-wide quantitative analyses of histone modifications following this compound treatment are not yet widely published, existing studies provide valuable locus-specific data.

| Histone Modification | Target Locus | Cell Type | Treatment | Change in Occupancy | Reference |

| Phospho-H3S10 | Global | HCT116 | 5 µM this compound (24h) | Significant Decrease | [1] |

| Trimethyl-H3K4 | miR-133a promoter | C2C12 | This compound | Decrease | [7] |

| Trimethyl-H3K36 | miR-133a promoter | C2C12 | This compound | Decrease | [7] |

| Acetyl-H3K14 | miR-133a promoter | C2C12 | This compound | Decrease | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess this compound's impact on histone modifications and chromatin remodeling.

Histone Extraction for Western Blot Analysis

This protocol is adapted for the analysis of total histone modifications from cultured cells treated with this compound.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

TEB Buffer (PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3)

-

Extraction Buffer (0.5 N HCl, 10% glycerol)

-

Acetone (B3395972), ice-cold

-

Distilled water

-

Bradford assay reagent

-

LDS sample buffer with 100 mM DTT

Procedure:

-

Cell Harvest: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration. Harvest cells by scraping or trypsinization and pellet by centrifugation at 1,000 rpm for 5 minutes at 4°C.

-

Cell Lysis: Wash the cell pellet with ice-cold PBS. Resuspend the cells in TEB buffer (1 mL per 10^7 cells) and incubate on ice for 10 minutes with gentle stirring to lyse the cell membrane.

-

Nuclei Isolation: Centrifuge the lysate at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.

-

Acid Extraction: Resuspend the nuclear pellet in ice-cold Extraction Buffer (~200 µL per 10^7 cells). Incubate on ice for 30 minutes with intermittent vortexing.

-

Histone Precipitation: Centrifuge at 12,000 rpm for 5 minutes at 4°C. Transfer the supernatant containing histones to a new tube. Add 8 volumes of ice-cold acetone and incubate at -20°C overnight to precipitate the histones.

-

Sample Preparation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the histones. Discard the supernatant and wash the pellet with ice-cold acetone. Air-dry the pellet and resuspend in distilled water.

-

Quantification and Loading: Determine the protein concentration using a Bradford assay. For each sample, dilute 0.5-1.0 µg of histones in 1X LDS sample buffer with 100 mM DTT for Western blot analysis.

Western Blotting for Histone Modifications

Materials:

-

10% Bis-Tris polyacrylamide gels

-

Transfer buffer (e.g., NuPAGE Transfer Buffer)

-

Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for small histone proteins)

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies against specific histone modifications (e.g., anti-H3S10ph, anti-H3K27me3, anti-pan-H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Electrophoresis: Load the prepared histone samples onto a 10% Bis-Tris gel and run according to the manufacturer's instructions.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer at 30V for 70-90 minutes is recommended for efficient transfer of small histone proteins.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Normalize the signal of the modified histone to the signal of total histone H3.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol allows for the investigation of specific histone modifications at particular gene loci in this compound-treated cells.

Materials:

-

Formaldehyde (B43269) (37%)

-

RIPA lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-H3K27me3, IgG control)

-

Protein A/G magnetic beads

-

Elution buffer

-

Proteinase K

-

PCR purification kit

-

Primers for qPCR analysis of target and control loci

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-700 bp using sonication. Optimization of sonication conditions is critical.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody (or IgG control).

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the gene loci of interest. Calculate the enrichment of the histone modification as a percentage of the input DNA and normalize to the IgG control.

Immunofluorescence Staining for Histone Modifications

This method allows for the visualization of histone modifications at the single-cell level.

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (0.2% Triton X-100 in PBS)

-

Blocking buffer (10% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-H3S10ph, anti-H3K27me3)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 10% normal goat serum for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating this compound's effects on histone modifications.

Conclusion and Future Directions

This compound's primary role as an Aurora kinase inhibitor directly leads to a decrease in histone H3 serine 10 phosphorylation. However, its broader impact on chromatin remodeling appears to be more complex, involving the indirect upregulation of Polycomb Repressive Complexes and a subsequent shift towards a more repressive chromatin state, characterized by increased H3K27me3 and decreased active histone marks at specific loci. This dual effect on both direct histone phosphorylation and the machinery of histone methylation and acetylation underscores its potent ability to reprogram cellular identity.

Future research should focus on obtaining a genome-wide, quantitative understanding of the changes in the histone modification landscape and chromatin accessibility upon this compound treatment, for instance through techniques like mass spectrometry-based proteomics (for global histone PTM analysis) and ATAC-seq. Elucidating the precise signaling cascade that links Aurora kinase inhibition to the upregulation of Polycomb group gene expression will be crucial for a complete mechanistic understanding. Such studies will not only enhance our fundamental knowledge of epigenetic regulation but also inform the strategic development of this compound and similar compounds as therapeutic agents in oncology and regenerative medicine.

References

- 1. This compound, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Induced Telomere Architecture Remodeling in Chronic Myeloid Leukemia Cell Lines: Insights from TeloView® Analysis of 3D Nuclear Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of growth arrest and polycomb gene expression by this compound allows C2C12 cells to be reprogrammed to various differentiated cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The aurora B kinase and the polycomb protein ring1B combine to regulate active promoters in quiescent lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces multipotency of lineage-committed cells through epigenetic silencing of miR-133a - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Reversine in Inducing Cellular Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a 2,6-disubstituted purine (B94841) analog, has emerged as a potent small molecule capable of inducing cellular plasticity, including dedifferentiation and transdifferentiation of various somatic cell types. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and established experimental protocols related to this compound's activity. By primarily targeting Aurora kinases, this compound orchestrates a cascade of cellular events, including cell cycle modulation and epigenetic reprogramming, that ultimately revert differentiated cells to a more multipotent, progenitor-like state. This document serves as a detailed resource for leveraging this compound in cellular reprogramming research and its potential applications in regenerative medicine and drug development.

Introduction

The ability to manipulate cell fate holds immense promise for regenerative medicine and disease modeling. While transcription factor-based reprogramming has been revolutionary, the use of small molecules to induce cellular plasticity offers a potentially safer and more controlled alternative. This compound (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) has been identified as a key player in this field, demonstrating the capacity to increase the plasticity of lineage-committed cells.[1][2] This guide delves into the technical aspects of this compound's function, providing quantitative data, detailed experimental procedures, and visual representations of its molecular interactions to aid researchers in harnessing its potential.

Mechanism of Action

This compound's primary mechanism for inducing cellular plasticity lies in its role as a potent, ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[3][4][5] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome duplication, spindle formation, and cytokinesis.[3] Inhibition of Aurora kinases by this compound leads to defects in cell division, often resulting in cytokinesis failure and the formation of polyploid cells.[4][6] This disruption of the cell cycle is a critical initiating event in the dedifferentiation process.

Beyond its effects on Aurora kinases, this compound has also been shown to function as a dual inhibitor of nonmuscle myosin II (NMMII) and mitogen-activated protein kinase kinase 1 (MEK1), a key component of the ERK/MAPK signaling pathway.[1][2][7] Inhibition of MEK1 can lead to changes in histone acetylation status, contributing to a more open chromatin state that facilitates the re-expression of pluripotency-associated genes.[2][8]

Key Signaling Pathways Modulated by this compound

This compound's induction of cellular plasticity is a consequence of its modulation of several interconnected signaling pathways. The inhibition of its primary targets triggers a downstream cascade that ultimately alters cellular identity.

Aurora Kinase Signaling

This compound's inhibition of Aurora kinases, particularly Aurora B, disrupts the phosphorylation of key mitotic substrates like histone H3.[4][5] This leads to defects in chromosome segregation and cytokinesis, causing cell cycle arrest, typically at the G2/M phase.[8] This mitotic disruption is thought to be a crucial step in erasing the established epigenetic marks of a differentiated cell, thereby increasing its plasticity.

MEK/ERK and PI3K/Akt Signaling Pathways

This compound also acts as an inhibitor of MEK1, which in turn suppresses the downstream ERK signaling pathway.[1][8] The ERK pathway is often involved in maintaining a differentiated cellular state.[8] Furthermore, the activation of the PI3K signaling pathway has been shown to be essential for this compound-induced increases in cellular plasticity.[1][2] The interplay between the inhibition of the MEK/ERK pathway and the activation of the PI3K pathway appears to be a critical component of this compound's reprogramming capabilities.

References

- 1. This compound increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. benchchem.com [benchchem.com]

Understanding the Epigenetic Landscape Remodeled by Reversine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine, a small synthetic purine (B94841) derivative, has garnered significant attention for its remarkable ability to induce cellular dedifferentiation and for its potential as an anti-cancer agent. The primary mechanism of action for this compound is the inhibition of Aurora kinases, particularly Aurora kinase B, a key regulator of mitosis. This inhibition sets off a cascade of downstream effects, profoundly altering the epigenetic landscape of the cell. This technical guide provides an in-depth exploration of the epigenetic changes induced by this compound, focusing on its impact on histone modifications, DNA methylation, and chromatin remodeling. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the fields of regenerative medicine and oncology.

Core Mechanism of Action: Aurora Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C, with IC50 values of 400 nM, 500 nM, and 400 nM, respectively[1]. A primary and direct downstream target of Aurora kinase B is the phosphorylation of histone H3 at serine 10 (H3S10ph)[2][3]. This phosphorylation event is a critical hallmark of mitosis, playing a crucial role in chromosome condensation and segregation[3]. By inhibiting Aurora kinase B, this compound directly reduces the levels of H3S10ph, which serves as a central node in a signaling cascade that leads to widespread epigenetic remodeling[3][4].

Impact on Histone Modifications

The inhibition of Aurora kinase B and the subsequent reduction in H3S10 phosphorylation by this compound trigger a series of changes in other histone post-translational modifications (PTMs), influencing the overall chromatin architecture and gene expression.

Quantitative Analysis of Histone Modifications

Chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) has been utilized to quantify the changes in specific histone marks at the promoters of key myogenic regulatory genes, such as MyoD, Myogenin, and Id1, in C2C12 myoblast cells treated with this compound. The following table summarizes the observed fold enrichment of various histone modifications.

| Histone Modification | Gene Promoter | Fold Enrichment (this compound vs. Control) | Cell Line | Reference |

| H3K9ac | MyoD | Increased | C2C12 | [5] |

| H3K14ac | MyoD | Increased | C2C12 | [5] |

| H3S10ph | MyoD | Decreased | C2C12 | [3][5] |

| H3K9me2 | MyoD | No Significant Change | C2C12 | [5] |

| H3K4me2 | MyoD | No Significant Change | C2C12 | [5] |

| H3K9ac | Myogenin | Increased | C2C12 | [5] |

| H3K14ac | Myogenin | Increased | C2C12 | [5] |

| H3S10ph | Myogenin | Decreased | C2C12 | [5] |

| H3K9me2 | Myogenin | No Significant Change | C2C12 | [5] |

| H3K4me2 | Myogenin | No Significant Change | C2C12 | [5] |

| H3K9ac | Id1 | Decreased | C2C12 | [5] |

| H3K14ac | Id1 | Decreased | C2C12 | [5] |

| H3S10ph | Id1 | Decreased | C2C12 | [5] |

| H3K9me2 | Id1 | No Significant Change | C2C12 | [5] |

| H3K4me2 | Id1 | No Significant Change | C2C12 | [5] |

Interplay with Histone Deacetylases (HDACs)

The activity of Aurora kinase B is itself regulated by acetylation and deacetylation, with HDAC3 being a key deacetylase that maintains Aurora B in a more active state[2][6]. Inhibition of HDACs can lead to hyperacetylation and reduced kinase activity of Aurora B[2]. This suggests an intricate feedback loop where this compound's inhibition of Aurora B may indirectly influence the balance of histone acetylation by modulating the activity of other epigenetic regulators. Specifically, Aurora B has been shown to phosphorylate and regulate the localization and activity of class IIa HDACs (HDAC4, HDAC5, and HDAC9)[7]. By inhibiting Aurora B, this compound may therefore disrupt this regulatory axis, contributing to the observed changes in histone acetylation.

Effects on Chromatin Remodeling and Polycomb Repressive Complex 2 (PRC2)

This compound treatment has been shown to induce chromatin remodeling, a process essential for its ability to drive cellular dedifferentiation[8]. One key player in this process appears to be the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing.

Studies in C2C12 myoblasts have demonstrated that this compound treatment enhances the expression of Ezh2, the catalytic subunit of the PRC2 complex, as well as Phc1, a component of the Polycomb Repressive Complex 1 (PRC1)[9]. This upregulation of Polycomb group genes correlates with the inhibition of muscle-specific transcription factors like MyoD, Myogenin, and Myf5, suggesting that this compound may promote a more plastic, undifferentiated state by modulating the activity of these repressive complexes[9].

Influence on DNA Methylation

While the primary epigenetic effects of this compound appear to be mediated through histone modifications, there is emerging evidence suggesting an impact on DNA methylation, a fundamental epigenetic mark involved in long-term gene silencing. DNA methylation is a reversible process, and its dynamic regulation is crucial for development and cellular identity[10][11]. Although direct, quantitative genome-wide studies on the effect of this compound on DNA methylation are limited, the interplay between histone modifications and DNA methylation is well-established. For instance, PRC2-mediated H3K27me3 can recruit DNA methyltransferases (DNMTs) to specific loci, leading to de novo DNA methylation and stable gene silencing. Therefore, by upregulating Ezh2 expression, this compound may indirectly influence DNA methylation patterns. Further research is required to elucidate the precise and quantitative impact of this compound on the DNA methylome.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Epigenetic Changes

The following diagram illustrates the signaling cascade initiated by this compound, leading to downstream epigenetic modifications.

Experimental Workflow for ChIP-qPCR Analysis

The following diagram outlines a typical workflow for Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) to analyze histone modifications after this compound treatment.

Detailed Experimental Protocols

Cell Culture and this compound Treatment (for C2C12 cells)

-

Cell Culture: C2C12 mouse myoblasts are maintained in growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)[12].

-

Plating: For experiments, plate C2C12 cells at a density of approximately 6,000 cells per cm²[12].

-

Treatment: After allowing the cells to adhere, treat them with this compound at a final concentration of 50 nM in GM for the desired duration (e.g., 48-72 hours). A vehicle control (DMSO) should be run in parallel[3][12].

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol is adapted from standard ChIP procedures and should be optimized for your specific experimental conditions.

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and incubate on ice.

-

Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a fraction of the chromatin with a specific antibody against the histone modification of interest (e.g., anti-H3K9ac, anti-H3S10ph) overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K to remove RNA and proteins.

-

DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.

Western Blotting for Histone Modifications

-

Histone Extraction: Harvest cells and perform an acid extraction procedure to isolate histone proteins.

-

Protein Quantification: Quantify the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound induces a complex and multifaceted reprogramming of the epigenetic landscape, primarily initiated by its inhibition of Aurora kinase B. This leads to a direct reduction in H3S10 phosphorylation, which in turn influences other histone modifications, including acetylation, and the expression of key epigenetic regulators like EZH2. The resulting chromatin remodeling contributes to the observed changes in cell fate and proliferation. This guide provides a foundational understanding of these processes, along with the necessary data and protocols to facilitate further research into the therapeutic applications of this compound in regenerative medicine and oncology. Further genome-wide quantitative studies will be crucial to fully elucidate the intricate epigenetic network modulated by this potent small molecule.

References

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora B is regulated by acetylation/deacetylation during mitosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aurora B is regulated by acetylation/deacetylation during mitosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurora B-dependent Regulation of Class IIa Histone Deacetylases by Mitotic Nuclear Localization Signal Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of growth arrest and polycomb gene expression by this compound allows C2C12 cells to be reprogrammed to various differentiated cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA methylation is a reversible biological signal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA methylation is a reversible biological signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Reversine's Impact on Cell Cycle Regulation in Somatic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reversine, a synthetic purine (B94841) derivative, has emerged as a potent modulator of cell cycle progression in somatic cells. Initially identified for its remarkable ability to induce dedifferentiation of lineage-committed cells, its profound effects on the cell cycle have garnered significant attention, particularly in the context of cancer research and regenerative medicine. This technical guide provides a comprehensive overview of this compound's core mechanisms of action, focusing on its impact on key regulatory pathways and cellular processes. This compound primarily functions as a multi-kinase inhibitor, most notably targeting Aurora kinase A and B, as well as Monopolar Spindle 1 (MPS1). This inhibition disrupts critical mitotic events, leading to a cascade of downstream effects including G2/M phase arrest, failure of cytokinesis, endoreduplication, and the induction of polyploidy. The cellular response to this compound is context-dependent, often culminating in either apoptosis, mitotic catastrophe, or cellular senescence, with the p53 and Retinoblastoma (Rb) tumor suppressor pathways playing pivotal roles in determining cell fate. The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in mediating some of this compound's effects. This document summarizes the quantitative data on this compound's impact on cell cycle distribution, details the experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Multi-Kinase Inhibitor

This compound exerts its primary effects through the competitive inhibition of the ATP-binding pockets of several key mitotic kinases.

-

Aurora Kinase Inhibition: this compound is a potent inhibitor of Aurora kinases A, B, and C.[1] Aurora A is crucial for centrosome maturation and separation, as well as for entry into mitosis. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these fundamental mitotic processes.[1]

-

Monopolar Spindle 1 (MPS1) Inhibition: this compound also targets MPS1, a key component of the spindle assembly checkpoint (SAC). The SAC ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. Inhibition of MPS1 by this compound weakens the SAC, allowing cells to exit mitosis prematurely, even in the presence of unattached chromosomes.

The dual inhibition of Aurora kinases and MPS1 underlies many of this compound's profound effects on cell cycle regulation, leading to mitotic errors and genomic instability.

Impact on Cell Cycle Progression

This compound treatment leads to significant perturbations in the normal progression of the cell cycle, primarily affecting the G2 and M phases.

G2/M Phase Arrest

A hallmark of this compound treatment is the accumulation of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the inhibition of Aurora kinases, which are critical for the G2/M transition and mitotic progression. Specifically, inhibition of Aurora B disrupts the proper functioning of the chromosomal passenger complex, leading to defects in chromosome alignment and activation of the spindle assembly checkpoint, thus halting the cell cycle at metaphase.

Cytokinesis Failure, Endoreduplication, and Polyploidy

One of the most striking effects of this compound is the induction of cytokinesis failure.[1] Inhibition of Aurora B, which plays a pivotal role in the formation of the cleavage furrow, leads to cells completing nuclear division (karyokinesis) but failing to undergo cytoplasmic division (cytokinesis). This results in the formation of single cells with multiple nuclei (multinucleation) or a single, large nucleus with a polyploid DNA content (>4N). This process of DNA replication without subsequent cell division is known as endoreduplication.[2]

Key Signaling Pathways Modulated by this compound

This compound's impact on the cell cycle is mediated through its influence on several critical signaling pathways that govern cell fate decisions.

The p53 Pathway